molecular formula C15H17NO3 B1520510 1-Boc-6-Methyl-3-formylindole CAS No. 914348-95-1

1-Boc-6-Methyl-3-formylindole

Cat. No. B1520510
M. Wt: 259.3 g/mol
InChI Key: OMUFPIBMLHSVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Boc-6-Methyl-3-formylindole” is a chemical compound with the CAS Number: 914348-95-1 . Its IUPAC name is tert-butyl 3-formyl-6-methyl-1H-indole-1-carboxylate . The molecular weight of this compound is 259.3 .


Molecular Structure Analysis

The molecular formula of “1-Boc-6-Methyl-3-formylindole” is C15H17NO3 . The InChI Code is 1S/C15H17NO3/c1-10-5-6-12-11 (9-17)8-16 (13 (12)7-10)14 (18)19-15 (2,3)4/h5-9H,1-4H3 .


Physical And Chemical Properties Analysis

The compound “1-Boc-6-Methyl-3-formylindole” has a molecular weight of 259.3 . It should be stored in a refrigerated environment .

Scientific Research Applications

Tubulin Polymerization Inhibition and Anticancer Properties

Research on methoxy-substituted 3-formyl-2-phenylindoles, closely related to 1-Boc-6-Methyl-3-formylindole, has shown significant inhibition of tubulin polymerization, a mechanism important for anticancer activity. These compounds demonstrated varying degrees of cytostatic activity in human breast cancer cells and disrupted microtubule assembly, indicating their potential as cytostatic agents through the inhibition of tubulin polymerization (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).

Catalytic Synthesis of Bioactive Compounds

The modular catalytic synthesis of 3-amino-3-aryl-2-oxindoles using isatin-derived N-Boc-protected ketimines demonstrates the versatility of similar structures in synthesizing biologically active compounds. This synthesis approach highlights the potential of using 1-Boc-6-Methyl-3-formylindole in developing new pharmaceutical agents with low catalyst loading and good functional-group compatibility (Marques & Burke, 2016).

Anti-HIV Activity

A study on N-arylsulfonyl-3-formylindoles, which include derivatives of the target compound, exhibited significant anti-HIV-1 activity. Specific modifications to the indole structure, such as adding a methyl group at the C-6 position and a nitro group on the arylsulfonyl ring, resulted in compounds with low cytotoxicity and promising antiviral activity (Che, Tian, Liu, Hu, & Chen, 2018).

Synthesis of Photochromic Dyes

Derivatives of 3-methylindole, such as 2-formyl(acetyl)-3-methylindole, are important intermediates for the synthesis of fulgide photochromic dyes. The methodologies developed for these derivatives could potentially be applied to 1-Boc-6-Methyl-3-formylindole, indicating its use in synthesizing materials with photochromic properties (Zhang Yan, 2012).

Visualization of Actively Respiring Bacteria

While not directly related to 1-Boc-6-Methyl-3-formylindole, studies employing 3-formylindole derivatives for the direct visualization of respiring bacteria highlight the broader application potential of indole derivatives in microbiological research (Rodriguez, Phipps, Ishiguro, & Ridgway, 1992).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for “1-Boc-6-Methyl-3-formylindole” can be found on the product link .

properties

IUPAC Name

tert-butyl 3-formyl-6-methylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-10-5-6-12-11(9-17)8-16(13(12)7-10)14(18)19-15(2,3)4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUFPIBMLHSVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2C(=O)OC(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654309
Record name tert-Butyl 3-formyl-6-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-6-Methyl-3-formylindole

CAS RN

914348-95-1
Record name tert-Butyl 3-formyl-6-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-6-Methyl-3-formylindole
Reactant of Route 2
Reactant of Route 2
1-Boc-6-Methyl-3-formylindole
Reactant of Route 3
Reactant of Route 3
1-Boc-6-Methyl-3-formylindole
Reactant of Route 4
1-Boc-6-Methyl-3-formylindole
Reactant of Route 5
Reactant of Route 5
1-Boc-6-Methyl-3-formylindole
Reactant of Route 6
Reactant of Route 6
1-Boc-6-Methyl-3-formylindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.